3-磷酸甘油酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.

Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.

科学研究应用

3-磷酸甘油酸钠应用的全面分析

3-磷酸甘油酸钠,也称为1-羟基-3-(磷酰氧基)丙烷-2-醇钠,是生物化学中的一种关键化合物,特别是在糖酵解中。它在科学研究中的应用多种多样,意义重大。以下是对其在各个领域独特应用的详细分析。

癌症研究:PHGDH抑制

3-磷酸甘油酸钠: 是丝氨酸生物合成途径中的关键代谢物,该途径由3-磷酸甘油酸脱氢酶 (PHGDH) 催化。 PHGDH 的过表达与多种癌症有关,包括黑色素瘤、乳腺癌和神经胶质瘤 . 抑制 PHGDH 可以潜在地减少癌细胞的增殖,使 3-磷酸甘油酸钠成为新型癌症疗法的靶点 .

代谢重编程研究

癌细胞通常会进行代谢重编程,以支持快速生长和增殖。 3-磷酸甘油酸钠通过作为糖酵解途径的一部分,为丝氨酸合成提供原料,在这个过程中发挥作用 . 对这种化合物的研究可以提供对标志着癌症的代谢变化的见解,并导致靶向治疗的开发 .

丝氨酸合成途径分析

丝氨酸合成途径对细胞增殖和存活至关重要。 3-磷酸甘油酸钠是这条途径中的第一个代谢物,充当 PHGDH 的底物 . 研究这条途径有助于了解细胞如何在肿瘤生长等快速生长阶段满足对丝氨酸的增加需求 .

凋亡机制

最近的研究表明,低水平的 3-磷酸甘油酸钠可以将 PHGDH 从丝氨酸合成转换为激活 p53,p53 是一种控制细胞命运的蛋白质 . 这一发现为凋亡机制的研究以及代谢状态如何影响细胞死亡开辟了新的途径 .

肿瘤抑制因子 p53 激活

3-磷酸甘油酸钠对 p53 蛋白的影响是一个重要的研究领域,p53 是一种主要的肿瘤抑制因子。 这种化合物的水平会影响 p53 的稳定性和活性,p53 在 DNA 修复、细胞周期停滞和细胞死亡中发挥作用 . 了解这种关系可以导致癌症治疗的突破<a aria-label="2: 这种化合物的水平会影响 p53 的稳定性和活性,p53 在 DNA 修复、细胞周期停滞和细胞死亡中发挥作用2" data-citationid="b7d596da-c627-c154-18ff-767df3690819-32" h

作用机制

Target of Action

The primary target of Sodium 3-phosphoglycerate, also known as Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH catalyzes the first step in the serine biosynthesis pathway and acts as a rate-limiting enzyme involved in metabolic reprogramming . PHGDH upregulation has been observed in many tumor types, and inhibition of PHGDH expression has been reported to inhibit the proliferation of PHGDH-overexpressing tumor cells .

Mode of Action

Sodium 3-phosphoglycerate interacts with its target, PHGDH, by serving as a substrate for the enzyme. PHGDH catalyzes the conversion of 3-phosphoglycerate into phosphohydroxypyruvate in an NAD±dependent reaction . This is the first step in the serine biosynthesis pathway, which is crucial for the production of serine and glycine .

Biochemical Pathways

Sodium 3-phosphoglycerate plays a significant role in both glycolysis and the Calvin-Benson cycle . In glycolysis, it is an intermediate following the dephosphorylation of 1,3-bisphosphoglycerate . In the Calvin-Benson cycle, it is typically the product of the spontaneous scission of an unstable 6-carbon intermediate formed upon CO2 fixation .

Pharmacokinetics

It may be metabolized by various enzymes involved in glycolysis and the Calvin-Benson cycle .

Result of Action

The action of Sodium 3-phosphoglycerate results in the production of phosphohydroxypyruvate, an important intermediate in the serine biosynthesis pathway . This pathway is crucial for the production of serine and glycine, which are essential for various biological processes .

Action Environment

The action of Sodium 3-phosphoglycerate is influenced by various environmental factors. For instance, the availability of NAD+ is crucial for the reaction catalyzed by PHGDH . Moreover, the activity of PHGDH and the subsequent serine biosynthesis pathway can be influenced by the availability of glucose and other nutrients .

属性

Key on ui mechanism of action |

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. |

|---|---|

CAS 编号 |

17603-42-8 |

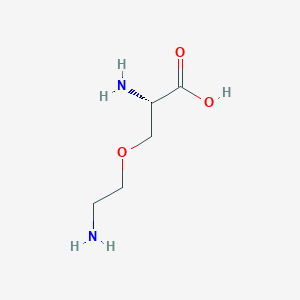

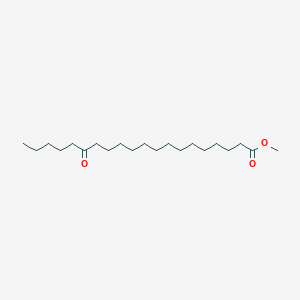

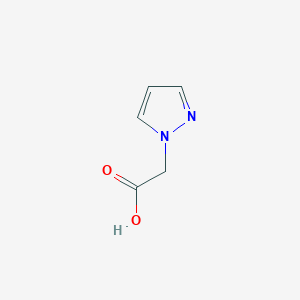

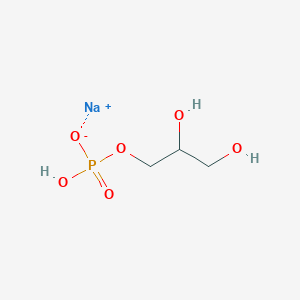

分子式 |

C3H9NaO6P |

分子量 |

195.06 g/mol |

IUPAC 名称 |

sodium;2,3-dihydroxypropyl hydrogen phosphate |

InChI |

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

InChI 键 |

KANLKAYGXGSUJC-UHFFFAOYSA-N |

SMILES |

C(C(COP(=O)(O)O)[O-])O.[Na+] |

规范 SMILES |

C(C(COP(=O)(O)O)O)O.[Na] |

Key on ui other cas no. |

39951-36-5 17603-42-8 |

相关CAS编号 |

95648-81-0 |

溶解度 |

Soluble |

同义词 |

1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。